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Compound of Interest

Compound Name: MS436

Cat. No.: B609345

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MS436, a potent and selective
small molecule inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-
Terminal domain (BET) protein BRD4. BRD4 is a critical epigenetic reader that plays a pivotal
role in regulating gene transcription, and its dysregulation is implicated in various diseases,
including cancer and inflammation.[1][2][3] MS436 serves as a valuable chemical probe for
dissecting the specific functions of BRD4's individual bromodomains.[4][5]

Core Properties and Quantitative Data

MS436 is a diazobenzene-based compound that exhibits a notable preference for the first
bromodomain of BRDA4.[3][6] This selectivity is achieved through a unique set of water-
mediated intermolecular interactions within the acetyl-lysine binding pocket.[4]

Physicochemical Properties
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Property Value Reference
Molecular Weight 383.42 g/mol

Formula C18H17Ns03S

CAS Number 1395084-25-9

Solubility Soluble to 100 mM in DMSO

Purity >98% [7]

Storage Store at -20°C [4]

In Vitro Potency and Selectivity

MS436 demonstrates low nanomolar affinity for BRD4(1) and maintains a clear selectivity

margin over the second bromodomain, BRD4(2), as well as other bromodomains.

Selectivity vs.

Target Potency (Ki) BRDA(1) Reference
BRD4(1) 30 - 50 nM [41[6][7]
BRD4(1) <85 nM [5][81[9]
BRD4(2) 340 nM ~4 - 10-fold BIEE
BRD3(1) 100 nM ~2 - 3-fold [9]
BRD3(2) 140 nM ~3 - 5-fold [9]

CBP 2.18 M ~43-fold [9]

PCAF 5.52 UM ~110-fold [9]

BPTF 6.06 UM ~121-fold [9]

Cellular Activity

MS436 effectively inhibits BRD4-dependent transcriptional activity in cellular models,

particularly in the context of inflammation.
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Assay Cell Line ICso0 Reference
LPS-induced Nitric Murine Macrophages

) ) 3.8 uM [7]
Oxide Production (RAW 264.7)
LPS-induced IL-6 Murine Macrophages

_ 4.9 uM [7]

Production (RAW 264.7)
Melanoma Cell Attenuates 7]
Proliferation Proliferation

Signaling Pathway and Mechanism of Action

BRD4 functions by recognizing and binding to acetylated lysine residues on histone tails, which
recruits transcriptional machinery, including the positive transcription elongation factor b (P-
TEFbD), to gene promoters and enhancers.[10] This action promotes the phosphorylation of
RNA Polymerase Il, leading to transcriptional elongation and gene expression, particularly of
oncogenes like c-Myc and inflammatory cytokines.[10][11] MS436, by competitively occupying
the acetyl-lysine binding pocket of BRD4's first bromodomain, prevents this recruitment and
subsequent gene transcription.
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Caption: Mechanism of BRD4 inhibition by MS436.

Experimental Protocols

Detailed methodologies for key assays used to characterize MS436 are outlined below.

Fluorescence Anisotropy (FA) Competition Assay for
Binding Affinity (Ki)

This assay quantitatively measures the binding affinity of MS436 to bromodomains by
competing against a fluorescently labeled probe.
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e Reagents & Materials:

o

Recombinant bromodomain protein (e.g., BRD4(1), BRD4(2)).

[¢]

Fluorescently labeled probe (e.qg., FITC-labeled MS417).[4]

[¢]

MS436 (unlabeled competing ligand).

[e]

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.[4]

o

96-well or 384-well black plates.

[¢]

Plate reader capable of measuring fluorescence anisotropy.

e Procedure:

o Prepare a solution containing the bromodomain protein (0.25-1 uM) and the fluorescent
probe (80 nM) in PBS buffer.[4]

o Serially dilute MS436 to create a range of concentrations.

o Add increasing concentrations of MS436 to the protein-probe mixture in a total volume of
80 pL.[4]

o Incubate the plate at 25°C for 1 hour to reach binding equilibrium.[4]

o Measure fluorescence anisotropy using a plate reader.

o Calculate ICso values by fitting the data to a competitive binding model. Ki values can then
be derived from the ICso using the Cheng-Prusoff equation.

Prepare Protein-Probe Mix
(BRD4 + FITC-Probe)

B Combine and Incubate Measure Data Analysis
(1 hour, 25°C) Fluorescence Anisotropy (Calculate IC50 and Ki)

Prepare Serial Dilution
of MS436

Click to download full resolution via product page
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Caption: Workflow for Fluorescence Anisotropy Assay.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxicity of MS436.

+ Reagents & Materials:

[¢]

Murine macrophage RAW 264.7 cells.[8]

o 96-well plates.

o Culture medium.

o MS436 stock solution (in DMSO).

o MTT solution (4 mg/mL).[8]

o Solubilization solution (100% DMSO).[8]

o Multilabel plate reader.

e Procedure:

o Plate RAW 264.7 cells at a density of 10,000 cells per well and incubate for 18 hours at
37°C.[8]

o Treat cells with a range of MS436 concentrations (e.g., 0.28 nM to 50 uM) for 24 hours.
Ensure the final DMSO concentration is consistent and low (e.g., 0.05%).[8]

o Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

o Remove the supernatant and add 100 pL of DMSO to solubilize the formazan crystals.[8]

o Measure absorbance at 570 nm (with a reference wavelength of 630 nm).[8]

o Calculate cell viability as a percentage relative to untreated control cells.
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LPS-Induced Nitric Oxide (NO) and IL-6 Production
Assay

This protocol assesses the functional effect of MS436 on inhibiting inflammatory responses in
macrophages.

* Reagents & Materials:

RAW 264.7 cells.

[¢]

o

Lipopolysaccharide (LPS).

MS436.

o

o

Griess Reagent for NO measurement.

ELISA kit for IL-6 measurement.

[¢]

e Procedure:
o Seed RAW 264.7 cells in a 96-well plate.
o Pre-treat cells with various concentrations of MS436 for a specified time (e.g., 1-2 hours).

o Stimulate the cells with LPS (e.g., 1 pug/mL) for 24 hours, in the continued presence of
MS436.

o For NO measurement: Collect the cell culture supernatant. Analyze nitrite concentration (a
stable product of NO) using the Griess Reagent according to the manufacturer's
instructions.

o For IL-6 measurement: Collect the supernatant and quantify IL-6 levels using a specific
ELISA kit, following the manufacturer's protocol.

o Determine the ICso of MS436 for the inhibition of both NO and IL-6 production.

Selectivity Profile Visualization
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MS436 was designed for selectivity towards the first bromodomain of BRD4. Its binding affinity
is highest for BRD4(1), with progressively weaker interactions observed for the second
bromodomains of BET proteins and non-BET family bromodomains.
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Caption: Affinity hierarchy of MS436 for various bromodomains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609345#ms436-as-a-selective-brd4-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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